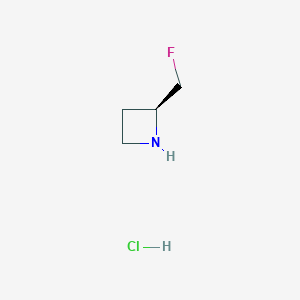

(2S)-2-(Fluoromethyl)azetidine hydrochloride

描述

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their derivatives like β-lactams, are foundational substrates in modern organic chemistry. nih.gov These strained ring systems are not merely chemical curiosities; they serve as versatile building blocks for creating a wide array of biologically active compounds. nih.gov Their inherent ring strain, a consequence of their small, four-membered structure, makes them reactive intermediates that can be readily opened, facilitating the synthesis of other nitrogen-containing molecules. britannica.com

The significance of these heterocycles is underscored by their presence in numerous natural products and pharmaceuticals. For instance, the β-lactam ring is the core structure of widely used antibiotics like penicillins and cephalosporins. britannica.com Beyond their role in pharmaceuticals, nitrogen heterocycles are integral to the development of agrochemicals, polymers, and dyes. msesupplies.com The utility of these compounds stems from the presence of the nitrogen heteroatom, which imparts specific physicochemical properties and provides a handle for further chemical modification. The continuous development of new synthetic methods to access these four-membered rings highlights their sustained importance in chemical research. nih.gov

Azetidines as Conformationally Constrained Scaffolds in Synthetic Design

Azetidines are particularly valued in synthetic design for their role as conformationally constrained scaffolds. nih.gov The rigid, four-membered ring structure limits the number of accessible conformations, which can be a significant advantage in designing molecules that bind to specific biological targets. nih.govacs.org This conformational rigidity helps to reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity for a target receptor or enzyme.

The azetidine (B1206935) scaffold offers a three-dimensional structure that can be used to orient substituents in well-defined spatial arrangements. nih.govnih.gov This structural feature is highly sought after in medicinal chemistry for exploring chemical space and optimizing drug-target interactions. acs.orgresearchgate.net The synthesis of densely functionalized azetidine rings allows for the creation of diverse molecular frameworks, including spirocyclic, fused, and bridged systems. nih.govnih.gov Although the synthesis of substituted azetidines can be challenging due to the ring strain, new photochemical and intramolecular substitution strategies are expanding access to these valuable scaffolds. researchgate.net The ability to incorporate the azetidine motif allows chemists to fine-tune properties such as polarity and lipophilicity while maintaining biological potency. acs.orgresearchgate.net

Role of Azetidine Frameworks as Amino Acid Surrogates and in Peptidomimetic Design

In the field of drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of great interest because they can overcome issues like poor stability and bioavailability associated with natural peptides. nih.govresearchgate.net Azetidine frameworks play a crucial role in this area by serving as constrained surrogates for natural amino acids, particularly proline. nih.gov

Chemical and Physical Properties

The properties of fluorinated azetidine hydrochlorides are documented in various chemical databases. Below is a table summarizing key data for a closely related analog, 3-(Fluoromethyl)azetidine hydrochloride.

| Property | Value |

| Molecular Formula | C4H8FN · HCl |

| Molecular Weight | 125.57 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg |

| Vapor Pressure | 48.5 ± 0.2 mmHg at 25°C |

| Enthalpy of Vaporization | 33.4 ± 3.0 kJ/mol |

| Flash Point | 10.6 ± 17.6 °C |

| Polar Surface Area | 12 Ų |

| Physical Form | Solid |

Data sourced for 3-(Fluoromethyl)azetidine hydrochloride. fluoromart.comsigmaaldrich.com

Structure

3D Structure of Parent

属性

IUPAC Name |

(2S)-2-(fluoromethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQHZWCADAZCLW-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1CF.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoelectronic Influence of Fluorine on Azetidine Ring Systems

Impact of C–F Bonds on Heterocycle Reactivity and Properties

The C–F bond is the strongest single bond to carbon, which generally enhances metabolic stability. However, its primary influence on reactivity and properties is electronic. The extreme electronegativity of fluorine creates a strong dipole in the C–F bond, inducing a significant inductive effect that withdraws electron density from the surrounding molecular framework. This effect has well-documented consequences for the properties of nitrogen heterocycles. researchgate.net

One of the most direct impacts is on the basicity of the nitrogen atom. The electron-withdrawing nature of the fluoromethyl group reduces the electron density on the nitrogen, making it less available for protonation. Consequently, fluorinated azetidines are generally less basic than their non-fluorinated counterparts. A comprehensive study on fluorinated azetidine (B1206935), pyrrolidine, and piperidine (B6355638) derivatives demonstrated that the number of fluorine atoms and their proximity to the nitrogen center are the primary factors defining the compound's basicity (pKa). researchgate.net

Lipophilicity, often measured as LogP, is another critical property affected by fluorination. While fluorine is known to increase lipophilicity in many contexts, its effect in these heterocyclic systems is nuanced. The influence of fluorine on a compound's lipophilicity is often defined by the modulation of the electronic distribution at neighboring atoms. researchgate.net The introduction of the C-F bond can alter the molecular surface's electrostatic potential, affecting interactions with both polar and non-polar environments.

The reactivity of the heterocycle is also altered. The inductive withdrawal of electron density by the C-F bond can influence the susceptibility of the ring to nucleophilic or electrophilic attack. For instance, in related strained heterocycles like aziridines, fluorine substitution has a profound effect on the rates of nucleophilic ring-opening reactions. nih.gov While the C-F bond itself is typically inert, its electronic influence can activate or deactivate other parts of the molecule. acs.orgchinesechemsoc.org The nature of the fluorinated substituent itself can also dictate reactivity; for example, the difluoromethyl radical (•CF2H) behaves as a nucleophile, while the trifluoromethyl radical (•CF3) is electrophilic, a difference explained by the interplay of fluorine's inductive and conjugative effects on the radical's singly occupied molecular orbital (SOMO). nih.govresearchgate.net

| Property | Influence of Fluorination | Key Determining Factors |

|---|---|---|

| Basicity (pKa) | Generally decreases | Number of fluorine atoms and their distance to the nitrogen center researchgate.net |

| Lipophilicity (LogP) | Variable; depends on overall electronic distribution | Modulation of molecular electrostatic potential surface researchgate.net |

| Reactivity | Altered by strong inductive effect of the C-F bond | Electron density at reaction centers; nature of the attacking species nih.gov |

Conformational Analysis of Fluorinated Azetidines

Four-membered rings like azetidine are not planar and exist in puckered conformations to relieve ring strain. The parent azetidine ring is characterized by a dihedral angle of 37°. rsc.org The introduction of substituents, particularly stereoelectronically demanding ones like a fluoromethyl group, can significantly influence the dynamics and preference of this ring pucker. researchgate.net

Computational studies have provided significant insight into the conformational behavior of fluorinated azetidines. A key study by O'Hagan and coworkers examined the effect of fluorine on the azetidine ring pucker. researchgate.net Their calculations revealed a fascinating inversion of the ring's preferred conformation upon protonation of the nitrogen atom.

For the neutral 2-(fluoromethyl)azetidine (B12846712) molecule, the calculations predicted a preferred ring pucker that places the fluorine atom distant from the neutral nitrogen atom's lone pair. However, for the protonated form, (2S)-2-(Fluoromethyl)azetidinium chloride, the ring pucker is calculated to invert, bringing the fluorine atom into closer proximity with the positively charged nitrogen. researchgate.net This conformational switching is a direct consequence of the powerful intramolecular forces at play, specifically the charge-dipole interaction.

| Compound State | Relevant Dihedral Angle | Calculated Value | Conformational Implication |

|---|---|---|---|

| Neutral Molecule | N–C–C–F | 137.2° | Fluorine is positioned away from the nitrogen |

| Charged (Protonated) Molecule | N+–C–C–F | 100.0° | Ring pucker inverts, bringing fluorine closer to the charged nitrogen |

The dramatic shift in conformational preference upon protonation is explained by a stabilizing charge-dipole interaction between the positively charged nitrogen (N+) and the negative end of the C–F bond dipole (δ-). researchgate.net In the neutral molecule, electrostatic repulsion between the nitrogen lone pair and the electron-rich fluorine atom likely contributes to a conformation that maximizes their separation.

Upon protonation, the nitrogen becomes positively charged, creating a powerful electrostatic attraction for the partial negative charge on the fluorine atom. This favorable N+–C–C–F charge–dipole interaction is strong enough to overcome other conformational preferences and force the ring to pucker into a conformation that minimizes the distance between these two centers. researchgate.net This type of interaction is a well-recognized conformational determinant in other fluorinated systems, often referred to as a fluorine gauche effect, where electrostatic interactions and hyperconjugation stabilize a synclinal (gauche) arrangement. researchgate.netd-nb.infoacs.org The magnitude of this effect in the azetidinium ion is significant, leading to a more pronounced pucker compared to a non-fluorinated control molecule. researchgate.net This stereoelectronic control allows for the rational design of molecular scaffolds with predictable and rigid conformations. researchgate.net

Mechanistic Investigations of Reactions Involving 2s 2 Fluoromethyl Azetidine Hydrochloride and Analogues

Reaction Mechanism Elucidation in Azetidine (B1206935) Ring Formation

The construction of the azetidine ring, a strained four-membered heterocycle, is a challenging synthetic endeavor. The formation of 2-fluoroalkyl substituted azetidines, such as (2S)-2-(Fluoromethyl)azetidine, often involves intramolecular cyclization strategies. A common mechanistic pathway involves the base-induced ring closure of a γ-amino halide.

For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved starting from ethyl 4,4,4-trifluoroacetoacetate. The key cyclization step involves the treatment of an N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). The reaction proceeds via an intramolecular nucleophilic substitution (SNi). The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the nitrogen atom. Consequently, a potent base is required to deprotonate the amine, generating a highly reactive amide anion that readily displaces the chloride on the same molecule to form the strained four-membered ring. rsc.org

Another elegant approach to forming the 2-(trifluoromethyl)azetidine (B2671701) scaffold involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. These highly strained bicyclic compounds react with various electrophiles, leading to the opening of the bicyclobutane system and the formation of a functionalized azetidine ring. nih.gov The mechanism of these reactions is driven by the release of the significant ring strain inherent in the azabicyclobutane structure.

Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for azetidine synthesis. rsc.org In this type of reaction, a palladium catalyst facilitates the formation of a carbon-nitrogen bond by activating a C-H bond at the γ-position relative to the amine. Mechanistic studies suggest a process involving the formation of a palladium-nitrene intermediate, which then undergoes insertion into the C-H bond to forge the azetidine ring. rsc.org

Principles of Stereochemical Control in Asymmetric Syntheses

The synthesis of enantiomerically pure (2S)-2-(Fluoromethyl)azetidine hydrochloride relies on precise control over the stereochemistry during the synthetic sequence. Several strategies have been developed for the asymmetric synthesis of chiral azetidines and related fluoroalkylated aza-heterocycles, providing insights into the principles governing stereocontrol.

One of the primary approaches involves the use of chiral catalysts. For example, the asymmetric synthesis of chiral CF2-functionalized aziridines has been achieved using a combined strong Brønsted acid catalytic system, which includes a chiral disulfonimide. beilstein-journals.org This catalyst creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Similarly, asymmetric organocatalysis using squaramide-based catalysts has been successfully employed for the synthesis of α-azetidinyl tertiary alkyl fluorides, demonstrating high levels of enantioselectivity. nih.gov These examples highlight the importance of chiral catalysts in dictating the stereochemical outcome of reactions involving the formation of bonds at stereogenic centers.

Diastereoselective reactions are also a cornerstone of stereochemical control. The synthesis of 2-(trifluoromethyl)azetidines from the diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines to form 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes is a notable example. The subsequent strain-release ring-opening of these bicyclic intermediates often proceeds with a high degree of stereochemical fidelity, transferring the stereochemistry of the starting material to the final azetidine product. nih.gov

Furthermore, substrate-controlled diastereoselectivity is a key principle. In the synthesis of optically active 2-substituted azetidine-2-carbonitriles, the use of a chiral auxiliary, such as (S)-1-arylethylamine, attached to the azetidine nitrogen directs the stereochemical course of α-alkylation reactions. rsc.org The steric bulk and electronic properties of the chiral auxiliary influence the trajectory of the incoming electrophile, leading to the preferential formation of one diastereomer.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, can also be rendered asymmetric to produce chiral β-lactams (azetidin-2-ones), which are versatile precursors to other chiral azetidines. The stereochemical outcome of this reaction is influenced by the geometry of the reactants and the reaction conditions, with conrotatory ring closure of an intermediate 1,3-azadiene being a key mechanistic feature that determines the final stereochemistry. researchgate.net

Regioselectivity and Diastereoselectivity in Nucleophilic Fluorination Reactions

The introduction of fluorine into a molecule often requires careful consideration of regioselectivity and diastereoselectivity, especially in nucleophilic fluorination reactions. In the context of synthesizing fluoromethylated azetidines, these principles are paramount.

The ring-opening of azetidines with a fluoride (B91410) source is a direct method for introducing fluorine. The regioselectivity of this reaction is highly dependent on the nature of the azetidine substrate and the fluorinating agent. For instance, the ring-opening of activated azetidines with a reagent like pyridine-HF (Olah's reagent) can proceed with high regioselectivity. The reaction is proposed to occur via acid-promoted activation of the azetidine nitrogen, leading to the formation of a carbocationic intermediate. The subsequent attack by the fluoride ion will preferentially occur at the more substituted or electronically stabilized carbon atom. rsc.orgrsc.org

Computational and experimental studies on the nucleophilic fluorination of dissymmetric aziridinium (B1262131) salts have provided valuable insights that can be extrapolated to azetidine systems. These studies have shown that hydrogen-bonding catalysis can be used to control the regioselectivity of the fluoride attack. By modulating the charge density on the fluoride nucleophile through coordination with a hydrogen-bond donor catalyst, it is possible to direct the fluorination to a specific carbon atom of the ring. A "freer" fluoride anion tends to favor attack at the more sterically accessible position, while a more strongly coordinated fluoride can be directed to the more sterically hindered but electronically more favorable position. nih.gov

The diastereoselectivity of nucleophilic fluorination reactions is also a critical aspect. When a chiral center is already present in the azetidine precursor, the incoming fluoride nucleophile will approach from the less sterically hindered face, leading to the formation of a specific diastereomer. This is a common strategy in substrate-controlled diastereoselective synthesis.

The following table summarizes the key factors influencing selectivity in nucleophilic fluorination reactions relevant to the synthesis of fluorinated azetidines.

| Factor | Influence on Regioselectivity | Influence on Diastereoselectivity |

| Substrate Electronics | Fluoride attacks the more electron-deficient carbon. | The electronic nature of existing substituents can influence the transition state geometry. |

| Substrate Sterics | Fluoride attacks the less sterically hindered carbon. | The steric bulk of existing substituents directs the fluoride to the less hindered face. |

| Fluorinating Agent | The nature of the fluoride source (e.g., "naked" vs. complexed) can alter its reactivity and selectivity. | The size and coordination sphere of the fluorinating agent can impact the diastereomeric ratio. |

| Catalyst | Hydrogen-bond donor catalysts can modulate the nucleophilicity of fluoride and direct it to a specific site. | Chiral catalysts can create a chiral environment that favors the formation of one diastereomer. |

| Reaction Conditions | Solvent and temperature can influence the reaction pathway and the stability of intermediates. | Can affect the equilibrium between different diastereomeric transition states. |

Advanced Applications and Research Directions of 2s 2 Fluoromethyl Azetidine Hydrochloride

Utilization as Versatile Synthetic Building Blocks and Research Reagents

(2S)-2-(Fluoromethyl)azetidine hydrochloride serves as a valuable chiral building block for the synthesis of more complex molecules. The presence of the fluoromethyl group can significantly influence the physicochemical properties of the resulting compounds, such as basicity, lipophilicity, and metabolic stability. The azetidine (B1206935) nitrogen can be readily functionalized after deprotection, allowing for its incorporation into a wide array of molecular architectures.

The synthetic utility of fluorinated azetidines is highlighted by their application in the construction of novel bioactive compounds. For instance, the synthesis of complex heterocyclic systems often relies on the predictable reactivity of such building blocks. While specific examples detailing the extensive synthetic transformations of this compound are not widespread in publicly available literature, the general reactivity of 2-substituted azetidines suggests its utility in reactions such as N-alkylation, N-acylation, and reductive amination to introduce diverse substituents.

The fluoromethyl group can also influence the conformational preferences of the azetidine ring, which can be exploited in the design of molecules with specific three-dimensional structures. This conformational constraint is a desirable feature in drug discovery, as it can lead to higher binding affinity and selectivity for biological targets.

| Property | Description | Source |

| Chirality | The (2S) configuration provides a specific stereocenter for asymmetric synthesis. | N/A |

| Fluorine Substitution | The fluoromethyl group can enhance metabolic stability and modulate pKa. | N/A |

| Reactivity | The secondary amine allows for a variety of synthetic modifications. | N/A |

Application in Chemical Biology Methodologies

Fluorinated small molecules are of growing interest in chemical biology as probes to study biological systems. The fluorine atom can serve as a useful NMR probe (¹⁹F NMR) due to its high sensitivity and the absence of endogenous fluorine in most biological systems. While direct applications of this compound as a chemical biology probe are not extensively documented, its structural motifs are relevant to this field.

For example, fluorinated azetidines can be incorporated into larger molecules designed as activity-based probes (ABPs) to investigate enzyme function and activity in complex biological samples nih.gov. The unique properties of the fluoromethyl group can influence the reactivity and selectivity of the probe.

Furthermore, the development of chemical probes for studying disease-related targets is an active area of research. Libraries of chiral azetidines have been synthesized and screened to identify compounds with activity against various parasites, demonstrating the potential of this scaffold in identifying new therapeutic leads nih.gov. The incorporation of a fluoromethyl group could further refine the pharmacological properties of such compounds.

Design of Novel Molecular Scaffolds and Chemical Motifs for Research

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The synthesis and diversification of densely functionalized azetidine ring systems have been explored to create a wide variety of fused, bridged, and spirocyclic ring systems for the generation of lead-like molecules nih.govresearchgate.net. This compound represents a valuable starting material for the construction of such novel scaffolds.

The introduction of the fluoromethylazetidine motif can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. For example, azetidine derivatives have been investigated as antagonists for the free fatty acid receptor 2 (FFA2), with multi-parametric optimization leading to compounds with nanomolar potency and excellent pharmacokinetic profiles researchgate.net. The unique stereochemistry and electronic nature of the fluoromethyl group in (2S)-2-(Fluoromethyl)azetidine could offer new avenues for designing selective and potent modulators of various biological targets.

Recent synthetic strategies have focused on creating new oxetane and azetidine derivatives as novel pharmacophore motifs. These four-membered heterocycles can significantly impact the physicochemical properties of drug molecules nih.gov. The development of methods to incorporate motifs like (2S)-2-(Fluoromethyl)azetidine into larger, more complex scaffolds is crucial for expanding the accessible chemical space for drug discovery.

| Scaffold Type | Potential Advantage |

| Fused Azetidines | Rigid structures with defined vectoral projections of substituents. |

| Bridged Azetidines | Introduction of three-dimensionality and novel conformational constraints. |

| Spirocyclic Azetidines | Increased molecular complexity and saturation (sp³ character). |

Integration into Advanced Conjugation Strategies

The development of advanced conjugation strategies is a rapidly evolving field, with applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). The structural features of (2S)-2-(Fluoromethyl)azetidine make it an attractive component for these technologies.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The nature of the linker, including its length, rigidity, and composition, significantly influences the efficacy of the PROTAC nih.govbmglabtech.comsemanticscholar.org.

Saturated heterocyclic scaffolds, such as azetidines, are increasingly being incorporated into PROTAC linkers to impart rigidity and control the spatial orientation of the two binding ligands beilstein-journals.org. The use of a chiral, substituted azetidine like (2S)-2-(Fluoromethyl)azetidine can provide a defined three-dimensional structure to the linker, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

| Linker Component | Role in PROTAC Function |

| (2S)-2-(Fluoromethyl)azetidine | Provides a rigid, chiral scaffold to control the orientation of the two ligands. |

| Fluoromethyl group | May influence linker conformation and interactions within the ternary complex. |

Role in Ligand Design for Catalytic Processes

Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Chiral azetidine-derived ligands have been successfully utilized in a variety of asymmetric catalytic reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions Current time information in Jakarta, ID.semanticscholar.orgresearchgate.net.

The rigid and concave structure of cis-disubstituted azetidines makes them an excellent platform for asymmetric catalysis nih.govelsevierpure.com. The substituents on the azetidine ring can create a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity. A series of single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands for copper-catalyzed Henry reactions, achieving high enantiomeric excess nih.govelsevierpure.com.

Given its chiral nature and the presence of a functionalizable nitrogen atom, this compound is a promising candidate for the development of novel chiral ligands. The fluoromethyl group could influence the electronic properties of the ligand and its coordination to a metal center, potentially leading to unique reactivity and selectivity in catalytic transformations. While specific catalytic systems employing ligands derived directly from this compound are not yet widely reported, the established success of related chiral azetidines in asymmetric catalysis underscores the significant potential in this area.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-(Fluoromethyl)azetidine hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step processes starting from azetidine precursors. For example, nucleophilic substitution reactions using fluoromethylating agents (e.g., Selectfluor®) under anhydrous conditions can introduce the fluoromethyl group. Purification via recrystallization or preparative HPLC is critical to achieve >95% purity. Reaction monitoring by thin-layer chromatography (TLC) and NMR spectroscopy ensures intermediate integrity .

- Key Considerations : Optimize solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (-20°C to room temperature) to minimize side reactions. Use chiral resolving agents if racemization is observed during synthesis .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers. X-ray crystallography provides definitive stereochemical confirmation by analyzing crystal lattice parameters. Circular dichroism (CD) spectroscopy can also correlate optical activity with the (S)-configuration .

- Data Validation : Compare retention times with enantiomeric standards and validate against computational models (e.g., Density Functional Theory) .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

- Methodology : Conduct hydrolytic stability assays by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS and quantify residual intact compound using UV-Vis spectroscopy.

- Key Findings : The fluoromethyl group may exhibit sensitivity to alkaline hydrolysis, necessitating pH-controlled storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology : Use molecular docking software (e.g., AutoDock Vina) to simulate binding to receptors like GABAA or nicotinic acetylcholine receptors. Parameterize the force field to account for fluorine’s electronegativity and the azetidine ring’s strain energy.

- Validation : Cross-reference docking scores with experimental IC50 values from radioligand binding assays. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability over time .

Q. What in vitro models are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity. Use fluorescence resonance energy transfer (FRET)-based assays to measure ATP-binding site competition.

- Data Interpretation : Prioritize kinases with >50% inhibition at 10 µM and validate dose-response curves. Compare selectivity profiles with structurally similar azetidine derivatives .

Q. How does the fluoromethyl group influence the compound’s metabolic stability in hepatic microsomes?

- Methodology : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS).

- Key Insight : Fluorine’s metabolic resistance may reduce oxidative degradation, improving half-life relative to non-fluorinated analogs. Track defluorination products as potential toxicity markers .

Data Contradictions and Research Gaps

- Stereochemical Stability : notes that azetidine derivatives with fluorinated substituents may undergo racemization under acidic conditions, contradicting assumptions of inherent stability. Researchers must validate stereopurity post-synthesis .

- Biological Activity : While highlights antimicrobial potential, no direct data exists for this compound. Extrapolate cautiously from structurally related compounds and prioritize target-specific assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。